[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133463
InChI: InChI=1S/C13H21N5/c1-4-6-18-7-5-12(16-18)9-14-10-13-8-11(2)15-17(13)3/h5,7-8,14H,4,6,9-10H2,1-3H3
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

CAS No.:

Cat. No.: VC20133463

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C13H21N5/c1-4-6-18-7-5-12(16-18)9-14-10-13-8-11(2)15-17(13)3/h5,7-8,14H,4,6,9-10H2,1-3H3
Standard InChI Key HMNMRTCZHYXBHD-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)CNCC2=CC(=NN2C)C

Introduction

Structural Overview

The compound consists of:

  • Two pyrazole rings:

    • One is substituted at positions 1 and 3 with methyl groups (1,3-dimethyl-1H-pyrazole).

    • The other is substituted at position 1 with a propyl group (1-propyl-1H-pyrazole).

  • A central amine group: This connects the two pyrazole rings via methyl linkers.

Key Features:

  • Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms.

  • The methyl and propyl substitutions enhance the compound's lipophilicity and influence its electronic properties.

Synthesis

Although no direct synthesis of this specific compound was found, it can be inferred from general pyrazole chemistry:

  • Preparation of substituted pyrazoles:

    • The individual pyrazole units (e.g., 1,3-dimethyl-1H-pyrazole and 1-propyl-1H-pyrazole) can be synthesized through cyclization reactions involving hydrazines and β-dicarbonyl compounds.

  • Functionalization with methyl groups:

    • The methyl groups can be introduced via alkylation using reagents like methyl iodide in the presence of a base.

  • Formation of the central amine linkage:

    • A nucleophilic substitution reaction can be employed to attach the two pyrazole units to a primary amine (e.g., ammonia or methylamine), using formaldehyde or similar reagents as intermediates.

Analytical Characterization

The structural confirmation of this compound would typically involve:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR to identify the chemical environment of the substituents.

    • Characteristic signals for methyl, propyl, and aromatic protons.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detection of functional groups such as C-H stretches (alkyl groups) and N-H stretches (amine).

  • X-ray Crystallography:

    • For precise structural elucidation, especially the spatial arrangement of substituents.

Applications

Pyrazole derivatives are known for their diverse applications in various fields:

  • Pharmaceuticals:

    • Pyrazole-containing compounds exhibit activities such as anti-inflammatory, anticancer, antimicrobial, and antioxidant properties .

    • The specific substitution pattern in this compound could make it a candidate for drug discovery targeting enzymes or receptors sensitive to heterocyclic scaffolds.

  • Catalysts and Ligands:

    • Pyrazoles are often used in coordination chemistry as ligands due to their nitrogen donor atoms.

    • This compound could serve as a bidentate ligand in metal complexes.

  • Material Science:

    • Functionalized pyrazoles are used in dye-sensitized solar cells and organic electronics.

Potential Research Directions

To explore the full potential of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine, future studies could focus on:

  • Biological Screening: Evaluating its cytotoxicity, enzyme inhibition, or radical scavenging activity.

  • Coordination Chemistry: Investigating its binding behavior with transition metals for catalytic applications.

  • Computational Studies: Using density functional theory (DFT) to predict electronic properties and reactivity.

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